Methyl 5-(methylsulfonyl)picolinate
Description
Contextualization of Pyridine (B92270) Carboxylates as Versatile Building Blocks in Heterocyclic Chemistry
Pyridine carboxylic acids and their ester derivatives, known as picolinates, nicotinates, and isonicotinates depending on the substituent's position, are highly valued building blocks in the realm of heterocyclic chemistry. dovepress.comnih.gov Their utility stems from the presence of the electron-deficient pyridine ring and the reactive carboxylic acid or ester functionality. dovepress.com This combination allows for a diverse array of chemical transformations, making them ideal starting materials for the construction of more complex molecular architectures. organic-chemistry.orgchim.it
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, a property that is particularly useful in the design of enzyme inhibitors and catalysts. dovepress.comdergipark.org.tr The carboxylic group, on the other hand, provides an additional point for chemical modification and contributes to the polarity of the molecule. dovepress.com The ease with which various substituents can be introduced onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its biological activity and selectivity. dovepress.com Consequently, pyridine carboxylates are integral to the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials. nih.govchemimpex.com
Role of the Methylsulfonyl Functional Group in Modulating Chemical Reactivity and Biological Activity within Organic Molecules
The methylsulfonyl (-SO2CH3) group is a powerful tool in the arsenal (B13267) of medicinal chemists for optimizing the properties of drug candidates. nih.govresearchgate.net As a strong electron-withdrawing group, it can significantly influence the electronic environment of a molecule, thereby modulating its reactivity and biological interactions. The sulfone moiety is a polar functional group that can enhance a molecule's solubility and metabolic stability, which are critical parameters for improving its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net
One of the key attributes of the methylsulfonyl group is its ability to act as a hydrogen bond acceptor, which can lead to stronger binding interactions with biological targets such as enzymes and receptors. nih.gov This can translate into enhanced potency and selectivity of a drug molecule. nih.gov Furthermore, the introduction of a sulfonyl group can block metabolically labile sites within a molecule, increasing its resistance to degradation and prolonging its therapeutic effect. researchgate.net The unique physicochemical properties of the methylsulfonyl group, including its high stability and ability to act as a bioisostere for other functional groups like ketones and carboxylic acids, make it a valuable component in the design of novel therapeutic agents. researchgate.netrsc.org
Overview of the Research Landscape for Picolinate (B1231196) Esters and Related Pyridine Scaffolds
The research landscape for picolinate esters and related pyridine scaffolds is vibrant and continuously expanding, driven by their proven success in a multitude of applications. nih.govnih.gov In medicinal chemistry, these scaffolds are central to the development of drugs for a wide array of diseases, including cancer, inflammatory conditions, and infectious diseases. nih.govnih.gov Pharmaceutical giants and academic research groups alike are actively exploring new derivatives of pyridine carboxylic acids to identify novel enzyme inhibitors and receptor modulators with improved efficacy and safety profiles. nih.govnih.gov
Beyond pharmaceuticals, picolinate esters are finding increasing use in the field of materials science. Their ability to chelate metal ions makes them excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic and photophysical properties. researchgate.net Recent research has focused on the synthesis of rigid, polytopic picolinate ligands for the creation of porous materials with applications in gas storage and separation. researchgate.net The versatility of picolinate esters is also being leveraged in the development of new agrochemicals and analytical reagents. chemimpex.comsmolecule.com The ongoing development of novel synthetic methodologies continues to broaden the accessibility and utility of this important class of compounds. researchgate.net
Significance of Methyl 5-(methylsulfonyl)picolinate in Contemporary Chemical Research
This compound (CAS 1201326-81-9) has emerged as a significant compound in modern chemical research due to its unique combination of a picolinate ester and a methylsulfonyl group. cymitquimica.comlookchem.com This structure makes it a valuable intermediate in organic synthesis, providing a versatile platform for the creation of more complex molecules. cymitquimica.comlookchem.com The presence of the methylsulfonyl group enhances the compound's solubility and can influence its reactivity in subsequent chemical transformations. cymitquimica.com
In the pharmaceutical arena, this compound is utilized as a building block for the development of new drug candidates. lookchem.com Preclinical studies have suggested that compounds derived from this scaffold may possess anti-inflammatory and analgesic properties. lookchem.com Its structural features allow for targeted modifications to optimize biological activity and pharmacokinetic properties. The distinct reactivity profile conferred by the specific positioning of the methylsulfonyl group makes it a unique and valuable tool for medicinal chemists. smolecule.com As research into novel therapeutics continues, the importance of versatile and strategically functionalized building blocks like this compound is expected to grow.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄S | cymitquimica.com |
| Molecular Weight | 215.23 g/mol | cymitquimica.com |
| Appearance | White to off-white crystalline powder | lookchem.com |
| pKa (Predicted) | -1.86 ± 0.10 | lookchem.com |
| Boiling Point (Predicted) | 425.7 ± 45.0 °C | lookchem.com |
| Density (Predicted) | 1.325 ± 0.06 g/cm³ | lookchem.com |
Research Applications of this compound and Related Structures
| Application Area | Description | Key Functional Groups |
| Pharmaceutical Intermediate | Used as a starting material for the synthesis of biologically active molecules. lookchem.com | Pyridine ring, Ester, Methylsulfonyl group |
| Anti-inflammatory Research | Investigated for its potential to reduce inflammation in preclinical models. lookchem.com | Methylsulfonyl group |
| Analgesic Research | Explored for its potential pain-relieving properties. lookchem.com | Methylsulfonyl group |
| Organic Synthesis | A versatile building block for creating diverse chemical entities. cymitquimica.com | Ester and Methylsulfonyl groups on a pyridine scaffold |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methylsulfonylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)7-4-3-6(5-9-7)14(2,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANIRYJPNCZNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700209 | |
| Record name | Methyl 5-(methanesulfonyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201326-81-9 | |
| Record name | Methyl 5-(methanesulfonyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Methyl 5 Methylsulfonyl Picolinate
Advanced Synthetic Strategies for Methyl 5-(methylsulfonyl)picolinate
The construction of this compound can be achieved through several advanced synthetic routes. These strategies are designed to maximize yield, control regioselectivity, and allow for structural diversification. Key transformations include the formation of the methyl ester and the introduction of the methylsulfonyl moiety onto the pyridine (B92270) ring.
Esterification Routes for Picolinic Acid Derivatives
The conversion of a picolinic acid derivative to its corresponding methyl ester is a fundamental step in the synthesis of the target molecule. Two common and effective methods for this transformation are the Fischer-Speier esterification and the Steglich esterification.
Fischer-Speier Esterification: This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the precursor, 5-(methylsulfonyl)picolinic acid, would be refluxed with methanol (B129727) and a catalytic amount of an acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.org The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of methanol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation with a solvent like toluene. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com
Steglich Esterification: This method is particularly useful for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification. rsc.org The Steglich esterification proceeds under milder, often neutral pH conditions at ambient temperature. rsc.org It utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). rsc.org In the context of picolinic acid derivatives, a stronger base like triethylamine (B128534) (TEA) might be employed to prevent the protonation of the product. rsc.org The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.
| Esterification Method | Reagents | Conditions | Key Features |
| Fischer-Speier | Carboxylic acid, Alcohol, Acid catalyst (e.g., H₂SO₄, TsOH) | Reflux, often with excess alcohol or water removal | Simple reagents, cost-effective for large scale. masterorganicchemistry.com |
| Steglich | Carboxylic acid, Alcohol, Coupling agent (e.g., DCC), Catalyst (e.g., DMAP) | Mild, neutral pH, ambient temperature | Suitable for acid-sensitive substrates. rsc.org |
Sulfonylation Reactions for Introducing the Methylsulfonyl Moiety
The introduction of the methylsulfonyl group at the 5-position of the picolinate (B1231196) ring is a critical step. This can be accomplished through direct sulfonylation or by functionalizing a precursor followed by oxidation.
Directly installing the methylsulfonyl group onto the pyridine ring can be challenging. One potential strategy involves the reaction of a suitable picolinate derivative with a methylsulfonylating agent. For instance, the synthesis of related sulfonamides has been achieved through the direct sulfonylation of an amine group. While not a direct C-H sulfonylation, this indicates the feasibility of using sulfonyl chlorides in pyridine chemistry. A more direct approach for the target molecule could involve the reaction of a pre-functionalized methyl picolinate, such as a halogenated derivative, with a sulfinate salt.
A documented synthesis of a related compound, 6-((methylsulfonyl)methyl)picolinic acid, involved the reaction of a bromide precursor with sodium methanesulfinate (B1228633) (NaSO₂CH₃) in DMF at elevated temperatures. nih.gov This suggests a viable pathway where a 5-halo-picolinate could be displaced by a methanesulfinate salt to introduce the methylsulfonyl group.
A widely employed and often more reliable strategy involves the introduction of a methylthio (-SCH₃) group, which is subsequently oxidized to the desired methylsulfonyl (-SO₂CH₃) group.
The synthesis of the precursor, Methyl 5-(methylthio)picolinate, can be achieved from 5-(methylthio)picolinic acid. fluorochem.co.ukchemscene.com The subsequent oxidation of the sulfide (B99878) to the sulfone is a common and efficient transformation. Various oxidizing agents can be employed for this purpose, with common choices including hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). smolecule.com The reaction conditions are typically mild and provide high yields of the sulfone product.
Reaction Scheme: Oxidation of Methyl 5-(methylthio)picolinate Starting Material: Methyl 5-(methylthio)picolinate Reagent: Oxidizing agent (e.g., H₂O₂, m-CPBA) Product: this compound
| Oxidation Step | Starting Material | Typical Oxidizing Agents | Product |
| Sulfide Oxidation | Methyl 5-(methylthio)picolinate | H₂O₂, m-CPBA | This compound |
Multi-component Reactions and Tandem Processes for Picolinate Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted picolinates from simple starting materials in a single step. ijpsonline.com Several MCRs have been developed for the synthesis of the pyridine core. For instance, the Hantzsch pyridine synthesis, though classic, provides a conceptual basis for the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia source to form a dihydropyridine, which can then be oxidized to the pyridine. ijpsonline.com
More contemporary methods involve domino reactions. For example, a metal- and solvent-free domino reaction of cyclic sulfamidate imines with β,γ-unsaturated α-ketocarbonyls has been developed for the rapid construction of densely functionalized picolinates. ijpsonline.comacs.org Another approach utilizes a multi-component reaction involving 2-oxopropanoic acid or its ester, ammonium (B1175870) acetate (B1210297), malononitrile, and various aldehydes, catalyzed by a nanoporous heterogeneous catalyst, to produce picolinate derivatives. rsc.orgresearchgate.net
Tandem reactions, also known as cascade reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. rsc.org The synthesis of picolinates can be achieved through tandem processes such as a one-pot cycloaddition/oxidation protocol. researchgate.net These strategies are highly valued for their efficiency and ability to construct complex heterocyclic frameworks from simple precursors.
Stereoselective and Regioselective Synthesis Considerations
For the synthesis of more complex derivatives of this compound, particularly those with chiral centers or specific substitution patterns, stereoselective and regioselective control are crucial.
Regioselectivity: The selective functionalization of the pyridine ring is a key challenge in the synthesis of specifically substituted picolinates. The inherent electronic properties of the pyridine ring direct incoming electrophiles and nucleophiles to specific positions. For the synthesis of 5-substituted picolinates, regioselective methods are essential. Rh(III)-catalyzed coupling of α,β-unsaturated O-pivaloyl oximes with activated alkenes has been shown to be exceptionally regioselective in producing 2-picolinate products. nih.gov The regiochemistry of such reactions can be influenced by the directing effects of existing functional groups on the pyridine ring.
Stereoselectivity: When introducing chiral centers, stereoselective synthesis becomes paramount. The use of chiral auxiliaries or catalysts can control the stereochemical outcome of a reaction. For example, picolinoyl groups have been used as stereodirecting groups in glycosylation reactions, influencing the facial selectivity of the reaction. researchgate.net In the synthesis of chiral picolinate-containing ligands, the stereochemistry of precursors can be retained throughout the reaction sequence. mdpi.com While this compound itself is achiral, the development of stereoselective methods is critical for the synthesis of its potentially biologically active chiral derivatives.
Green Chemistry Approaches in the Synthesis of Picolinate Derivatives
The synthesis of picolinate derivatives, including structures analogous to this compound, is increasingly guided by the principles of green chemistry. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. A notable strategy involves the use of novel heterogeneous catalysts in multi-component reactions. For instance, a metal-organic framework, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed as a nanoporous heterogeneous catalyst for synthesizing picolinate and picolinic acid derivatives. nih.govrsc.orgresearchgate.net This method allows for the reactions to be conducted at ambient temperatures, a significant improvement over traditional heating methods. nih.govrsc.orgresearchgate.net
The key advantages of such green approaches include:
High atom economy: Multi-component reactions that incorporate most of the atoms from the reactants into the final product. google.com
Use of environmentally benign solvents: Many green synthetic routes utilize water or other non-hazardous solvents. semanticscholar.org
Catalyst recyclability: Heterogeneous catalysts can often be recovered and reused multiple times without a significant loss of efficiency, which is both economically and environmentally beneficial. researchgate.net
Energy efficiency: Conducting reactions at room temperature reduces the energy consumption of the synthetic process. nih.govrsc.orgresearchgate.net
One-step hydrothermal synthesis has also been explored for producing chromium picolinate, a process that is simple, suitable for mass production, and has low environmental pollution. google.com These examples underscore a clear trend in chemical synthesis toward more sustainable practices, which are applicable to the production of various picolinate derivatives.
Reaction Mechanisms of this compound
The reactivity of this compound is dictated by its principal functional groups: the substituted pyridine ring and the methyl ester group.
Nucleophilic Substitution Reactions Involving the Pyridine Ring
The pyridine ring in this compound is susceptible to nucleophilic substitution, particularly due to the presence of the electron-withdrawing methylsulfonyl group. This group can act as a leaving group, allowing for its replacement by various nucleophiles. smolecule.com Such reactions are fundamental in modifying the structure and properties of the parent molecule.
The general mechanism for nucleophilic aromatic substitution (SNAr) on a pyridine ring involves the attack of a nucleophile on the electron-deficient carbon atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The departure of the leaving group, in this case, the methylsulfonyl group, then restores the aromaticity of the ring. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, using a strong nucleophile in a polar aprotic solvent can facilitate the substitution process.
Electrophilic Aromatic Substitution on the Pyridine Core
Electrophilic aromatic substitution (EAS) on the pyridine core is generally more challenging compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. beilstein-journals.org Common EAS reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.com For these reactions to proceed, they typically require harsh conditions and the use of strong acid catalysts to activate the electrophile. masterorganicchemistry.com The position of substitution is directed by the existing substituents on the pyridine ring. The ester and methylsulfonyl groups are deactivating and will direct incoming electrophiles to specific positions on the ring, although such reactions on this compound are not extensively documented.
Reactions Involving the Ester Functionality
The methyl ester group of this compound can undergo several characteristic reactions, including transesterification and hydrolysis.
Transesterification is a process where the ester group of this compound reacts with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. For example, reacting this compound with ethanol (B145695) would yield Ethyl 5-(methylsulfonyl)picolinate and methanol. This reaction is reversible, and the equilibrium can be shifted towards the product side by using an excess of the reactant alcohol or by removing one of the products. conicet.gov.ar
The reaction conditions for transesterification can vary. For instance, studies on the production of methyl esters from oils often involve catalysts like potassium hydroxide (B78521) and reaction temperatures between 40°C and 65°C. ekb.eg
Table 1: Factors Influencing Transesterification
| Parameter | Effect on Reaction | Example Conditions |
| Catalyst | Increases the reaction rate. Both acid and base catalysts can be used. | Potassium Hydroxide (0.25% to 1.5% wt./wt.) ekb.eg |
| Temperature | Higher temperatures generally increase the reaction rate. | 40°C to 65°C ekb.eg |
| Alcohol Concentration | An excess of alcohol can shift the equilibrium towards the products. | 10% to 20% wt./wt. Methanol ekb.eg |
| Reaction Time | Sufficient time is needed for the reaction to reach completion. | 15 to 90 minutes ekb.eg |
Hydrolysis of the ester group in this compound can occur under either acidic or basic conditions to yield 5-(methylsulfonyl)picolinic acid and methanol.
Under basic conditions, the process is known as saponification. masterorganicchemistry.com This reaction is effectively irreversible because the carboxylate salt formed is deprotonated by the base, which drives the reaction to completion. masterorganicchemistry.com The reaction typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide, often with heating. masterorganicchemistry.comrsc.org
Acid-catalyzed hydrolysis is a reversible process. The ester is heated with water in the presence of a strong acid catalyst. To achieve a high yield of the carboxylic acid, it is often necessary to use a large excess of water.
Table 2: Comparison of Hydrolysis and Saponification
| Feature | Acid-Catalyzed Hydrolysis | Saponification (Base-Promoted Hydrolysis) |
| Reagent | Water with a strong acid catalyst (e.g., H₂SO₄) | Aqueous strong base (e.g., NaOH, KOH) masterorganicchemistry.com |
| Mechanism | Reversible nucleophilic acyl substitution | Irreversible nucleophilic acyl substitution masterorganicchemistry.com |
| Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol masterorganicchemistry.com |
| Conditions | Typically requires heat | Often requires heat to proceed at a reasonable rate rsc.org |
Reactivity of the Methylsulfonyl Group
The methylsulfonyl group (–SO2CH3) is a key functional group that significantly influences the chemical reactivity of the this compound molecule. Its strong electron-withdrawing nature activates the pyridine ring for certain reactions and also provides a site for various transformations.
α-Deprotonation and Subsequent Transformations
The protons on the methyl group attached to the sulfonyl group (the α-protons) exhibit enhanced acidity due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for deprotonation by a suitable base to form a carbanion. This carbanion can then participate in a variety of subsequent transformations, serving as a nucleophile in reactions such as alkylations and aldol-type condensations. While specific examples for this compound are not extensively documented in the provided results, this reactivity is a general characteristic of methylsulfonyl compounds. google.comharvard.edudur.ac.uk
Cascade and Annulation Reactions Employing this compound as a Precursor
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. Annulation reactions are a subset of cascade reactions that result in the formation of a new ring.
This compound, with its multiple functional groups, has the potential to be a valuable precursor in cascade and annulation reactions for the synthesis of complex heterocyclic structures. For example, a reaction could be initiated at one of the functional groups, leading to a series of ring-forming steps. rsc.orgnih.govnih.govrsc.orgresearchgate.net While specific examples utilizing this compound as a precursor in cascade and annulation reactions are not explicitly detailed in the search results, the general principles of using multifunctional building blocks in such reactions are well-established in organic synthesis. ntu.edu.sg
Catalytic Approaches in the Synthesis and Transformation of this compound
Catalysis plays a crucial role in the efficient and selective synthesis and functionalization of picolinate derivatives. Both metal-based and organic catalysts are employed to facilitate a wide range of transformations.
Metal-catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. tcichemicals.comresearchgate.netrsc.org In the context of this compound, these reactions can be used to introduce a variety of substituents onto the pyridine ring. Common examples of such reactions include the Suzuki, Heck, and Sonogashira couplings. unl.pt The picolinate moiety itself can also direct C-H activation at other positions on an aromatic ring when part of a larger molecule. acs.org Palladium and nickel catalysts are frequently used for these transformations, enabling the coupling of organohalides with organometallic reagents. tcichemicals.comresearchgate.net The development of these methods has significantly streamlined the synthesis of complex molecules. tcichemicals.com
| Reaction Type | Catalyst/Reagents | Description | Reference |
| Suzuki Coupling | Pd catalyst, base | Forms a C-C bond between an organohalide and an organoboron compound. | unl.pt |
| Heck Coupling | Pd catalyst, base | Forms a C-C bond between an unsaturated halide and an alkene. | unl.pt |
| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, base | Forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. | unl.pt |
| C-H Amination | FeCl3 catalyst | Directs amination to the meta position of an arene. | acs.org |
Organocatalysis in Picolinate Chemistry
Organocatalysis utilizes small organic molecules to accelerate chemical reactions and offers a complementary approach to metal catalysis. mt.com These catalysts are often more environmentally friendly and less sensitive to air and moisture. mt.com In picolinate chemistry, organocatalysts can be employed for various transformations, including asymmetric reactions to produce chiral molecules. For example, proline-derived organocatalysts have been used in direct aldol (B89426) reactions of picolinamide (B142947) derivatives. koreascience.kr Organocatalysis can proceed through different mechanisms, such as Lewis acid, Lewis base, Brønsted acid, or Brønsted base activation. mt.com
| Catalyst Type | Reaction Example | Mechanism | Reference |
| L-Proline Derivatives | Direct Asymmetric Aldol Reaction | Enamine catalysis | koreascience.kr |
| General Organocatalysts | Various | Lewis acid/base, Brønsted acid/base | mt.com |
Heterogeneous Catalysis for Efficient Synthesis
The oxidation of the intermediate methyl 5-(methylthio)picolinate to this compound is a critical step in the synthesis. While traditional methods may use stoichiometric oxidants, heterogeneous catalysis offers a more sustainable and efficient alternative. This approach utilizes catalysts that are in a different phase from the reactants, simplifying catalyst recovery and recycling, and often leading to higher selectivity and milder reaction conditions.
A range of heterogeneous catalysts has been demonstrated to be effective for the oxidation of sulfides to sulfones, a transformation directly applicable to the synthesis of this compound. These catalysts often employ hydrogen peroxide (H₂O₂) as a green and atom-economical oxidant. rsc.orgorganic-chemistry.orgresearchgate.netresearchgate.net
Key Heterogeneous Catalytic Systems:
Metal Oxides: Nanocrystalline titanium dioxide (TiO₂) has been shown to be a highly selective heterogeneous catalyst for the oxidation of aryl sulfides to sulfones using aqueous H₂O₂, with isolated yields ranging from 80–98%. rsc.org Similarly, samarium oxide (Sm₂O₃) and molybdenum trioxide (MoO₃) nanoparticles have been effectively used as recyclable catalysts for sulfide oxidation with H₂O₂. tandfonline.comtandfonline.comd-nb.info
Silica-Based Catalysts: A recyclable silica-based tungstate (B81510) interphase catalyst has been utilized for the selective oxidation of various aromatic and aliphatic sulfides to their corresponding sulfones with 30% H₂O₂ at room temperature. organic-chemistry.org
Polyoxometalates: A dendritic phosphomolybdate hybrid has been reported as a heterogeneous, recyclable, and efficient catalyst for the oxidation of sulfides to sulfones using 30 wt% H₂O₂ under mild conditions. mdpi.com
Ion-Exchange Resins: Amberlyst-15, a strongly acidic ion-exchange resin, can act as a heterogeneous catalyst in the presence of acetic acid and H₂O₂ for the oxidation of sulfides to sulfones. researchgate.net
The general mechanism for these heterogeneous catalytic oxidations involves the activation of the oxidant, such as H₂O₂, by the catalyst surface, which then facilitates the oxygen transfer to the sulfur atom of the sulfide. The reusability of these catalysts for multiple reaction cycles without significant loss of activity is a key advantage. tandfonline.comtandfonline.comd-nb.info
Table 1: Examples of Heterogeneous Catalysts for Sulfide Oxidation
| Catalyst Type | Catalyst Example | Oxidant | Key Features |
| Metal Oxide | Nanocrystalline TiO₂ | H₂O₂ | High selectivity (80-98% yield), green alternative. rsc.org |
| Metal Oxide | Samarium Oxide (Sm₂O₃) | H₂O₂ | Recyclable for at least five cycles with high yields (95-97%). tandfonline.comtandfonline.com |
| Silica-Based | Silica-based tungstate | H₂O₂ | Effective at room temperature, recyclable. organic-chemistry.org |
| Polyoxometalate | Dendritic phosphomolybdate hybrid | H₂O₂ | Mild conditions, recyclable catalyst. mdpi.com |
| Ion-Exchange Resin | Amberlyst-15 | H₂O₂/Acetic Acid | Effective for complete oxidation to sulfones. researchgate.net |
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The purification and isolation of this compound and its synthetic intermediates are crucial for obtaining a product with high purity. The techniques employed typically involve a combination of extraction, chromatography, and recrystallization.
Purification of Intermediates:
The primary synthetic intermediate is methyl 5-(methylthio)picolinate, which is synthesized via the esterification of 5-(methylthio)picolinic acid. Following the esterification reaction, a common work-up procedure involves dissolving the crude product in a suitable organic solvent, such as ethyl acetate, and washing it with water to remove any water-soluble impurities and the base used in the reaction. The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) and concentrated under reduced pressure. chemicalbook.com
Further purification of the intermediate is often achieved through flash column chromatography . This technique separates compounds based on their polarity. For picolinate derivatives, a common mobile phase is a mixture of ethyl acetate and hexanes. chemicalbook.comnih.gov For instance, a crude product can be purified using a column chromatography system with an eluent of 20:80 ethyl acetate in hexane. chemicalbook.com
Purification of the Final Compound:
After the oxidation of the methylthio- intermediate to the methylsulfonyl- final product, similar purification strategies are employed.
Extraction and Washing: The reaction mixture is typically worked up by extraction with a suitable solvent like dichloromethane (B109758) (DCM). The organic phase is washed with water and brine to remove any remaining reagents and salts.
Column Chromatography: Flash chromatography is a standard method for purifying the final compound. For picolinate esters, various solvent systems can be used. For example, a mixture of dichloromethane and methanol or ethyl acetate and hexanes can be effective. nih.govkoreascience.kr In some cases, reverse-phase silica (B1680970) chromatography has been used to purify picolinate derivatives. google.com
Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids. libretexts.org The principle relies on the difference in solubility of the compound and impurities in a particular solvent or solvent system at different temperatures. An impure compound is dissolved in a hot solvent to form a saturated solution, which upon cooling, allows the desired compound to crystallize out, leaving the impurities dissolved in the mother liquor. libretexts.org For picolinate esters, recrystallization from a mixture of methanol and water has been reported to increase purity. google.com The choice of solvent is critical and can be determined experimentally.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of Methyl 5-(methylsulfonyl)picolinate.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The electron-withdrawing nature of the methylsulfonyl and ester groups significantly influences the chemical shifts of the aromatic protons on the pyridine (B92270) ring, causing them to resonate at lower fields.
The protons of the methylsulfonyl group typically appear as a sharp singlet, indicative of the three equivalent hydrogens. Similarly, the methyl protons of the ester group also produce a singlet. The protons on the pyridine ring exhibit a more complex splitting pattern due to spin-spin coupling between adjacent protons.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ) (ppm) | Multiplicity |
|---|---|---|
| SO₂CH₃ | ~3.1 | Singlet |
| COOCH₃ | ~4.0 | Singlet |
Note: Exact chemical shifts can vary depending on the solvent and instrument frequency.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum offers complementary information by detailing the carbon skeleton of the molecule. The carbonyl carbon of the ester group and the carbons of the pyridine ring attached to the electronegative nitrogen and sulfonyl groups are characteristically shifted downfield.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ) (ppm) |
|---|---|
| SO₂CH₃ | ~43 |
| COOCH₃ | ~53 |
| Pyridine Ring Carbons | ~120 - 155 |
Note: Exact chemical shifts can vary depending on the solvent and instrument frequency.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations, helping to identify adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs, allowing for the definitive assignment of protonated carbons.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy provides valuable insights into the functional groups present in this compound by identifying their characteristic vibrational frequencies.
Characterization of Carbonyl and Sulfonyl Stretching Frequencies
The IR spectrum of this compound is distinguished by strong absorption bands corresponding to the carbonyl (C=O) and sulfonyl (SO₂) functional groups.
Carbonyl (C=O) Stretch: A prominent, sharp absorption band is expected in the region of 1712-1716 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. scielo.br
Sulfonyl (SO₂) Stretches: The sulfonyl group gives rise to two distinct, strong absorption bands. The asymmetric stretching vibration typically appears around 1330 cm⁻¹, while the symmetric stretch is observed near 1150 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | ~1712 - 1716 |
| SO₂ (Sulfonyl) | Asymmetric Stretch | ~1330 |
Analysis of Pyridine Ring Vibrations
The pyridine ring also exhibits a series of characteristic vibrations, although they can sometimes be more complex to interpret. Aromatic C-C stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic protons are generally observed above 3000 cm⁻¹.
X-ray Diffraction (XRD) for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
The crystal lattice of this compound is expected to be governed by a combination of intermolecular forces, including hydrogen bonds and potentially weaker π-π stacking interactions. The presence of hydrogen bond acceptors in the form of the sulfonyl oxygens, the ester carbonyl oxygen, and the pyridine nitrogen, along with potential C-H donors from the methyl groups and the pyridine ring, suggests a complex network of interactions.
In analogous sulfonyl-containing aromatic compounds, molecules are often linked by C-H···O and C-H···N hydrogen bonds, which organize them into chains or three-dimensional networks. For instance, in the crystal structure of 2-[(dichloromethane)sulfonyl]pyridine, molecules are linked by such interactions to form a 3D network. iucr.org Similarly, studies on various sulfonamides demonstrate the prevalence of hydrogen bond networks in dictating their molecular packing. acs.orgnih.gov The sulfonyl group, being a potent hydrogen bond acceptor, is likely to play a central role in the supramolecular assembly of this compound.
To illustrate the types of interactions that could be present, the following table details intermolecular interactions found in related structures.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Compound Example |
| C-H···O | Aromatic C-H | Sulfonyl O | 2.2 - 2.8 | 2-[(dichloromethane)sulfonyl]pyridine iucr.org |
| C-H···N | Methyl C-H | Pyridine N | 2.3 - 2.9 | 2-[(dichloromethane)sulfonyl]pyridine iucr.org |
| π-π stacking | Pyridine ring centroid | Pyridine ring centroid | 3.5 - 4.0 | Osmium(II) arene p-Me-picolinate complex nih.gov |
This table is illustrative and based on data from analogous compounds.
Bond Lengths and Angles Analysis
The internal geometry of this compound, specifically its bond lengths and angles, can be predicted with a high degree of confidence based on extensive crystallographic data available for picolinate (B1231196) esters and aromatic sulfones.
The pyridine ring is expected to exhibit typical aromatic C-C and C-N bond lengths. The C-S bond connecting the sulfonyl group to the pyridine ring is anticipated to have a length of approximately 1.76 Å, which can indicate some degree of partial double bond character due to resonance effects. The S=O bonds of the sulfonyl group are characteristically short and strong, with lengths generally falling in the range of 1.40 to 1.45 Å. The geometry around the sulfur atom in the methylsulfonyl group will be a distorted tetrahedron. biointerfaceresearch.com
The methyl ester group will have characteristic C=O and C-O bond lengths. The bond angles within the pyridine ring will be close to 120°, consistent with its aromatic nature, though some distortion is expected due to the electronic effects of the substituents.
The following table provides a summary of expected bond lengths and angles for this compound, compiled from data on related structures.
| Bond | Expected Length (Å) | Reference Compound Example |
| Pyridine C-C | 1.37 - 1.40 | Various picolinate derivatives researchgate.netnih.gov |
| Pyridine C-N | 1.33 - 1.35 | Various picolinate derivatives researchgate.netnih.gov |
| C-S (ring-sulfonyl) | ~1.76 | (5-(Methylsulfonyl)pyridin-2-yl)methanamine |
| S=O (sulfonyl) | 1.40 - 1.45 | Aromatic sulfonamides nih.gov |
| S-C (sulfonyl-methyl) | ~1.75 | Aromatic sulfonamides nih.gov |
| C=O (ester) | ~1.21 | Methyl picolinate derivatives scispace.com |
| C-O (ester) | ~1.34 | Methyl picolinate derivatives scispace.com |
| Angle | Expected Value (°) | Reference Compound Example |
| O-S-O (sulfonyl) | ~118-120 | Aromatic sulfonamides biointerfaceresearch.com |
| C-S-C (ring-sulfonyl-methyl) | ~104-106 | Aromatic sulfonamides biointerfaceresearch.com |
| C-N-C (in pyridine ring) | ~117-119 | Various picolinate derivatives researchgate.netnih.gov |
| C-C-O (ester) | ~110-112 | Methyl picolinate derivatives scispace.com |
| O=C-O (ester) | ~123-125 | Methyl picolinate derivatives scispace.com |
This table is illustrative and based on data from analogous compounds.
Definitive structural parameters for this compound must await its synthesis and single-crystal X-ray diffraction analysis. However, the data from analogous compounds provide a robust and scientifically sound framework for understanding its likely molecular and supramolecular characteristics.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to analyzing the electronic structure of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic properties of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. mdpi.comresearchgate.net For Methyl 5-(methylsulfonyl)picolinate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to find the lowest energy structure (ground state). mdpi.com This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.
The resulting optimized geometry provides precise data on the molecule's three-dimensional shape. Key structural parameters for analogous sulfonyl-containing heterocyclic compounds have been determined using this method, providing insight into the expected values for this compound. researchgate.net
Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles) Calculated via DFT Note: This table presents typical data for analogous sulfonyl- and ester-substituted heterocyclic systems as direct published data for this compound is not available. The B3LYP/6-311++G(d,p) level of theory is commonly used for such calculations. researchgate.netnih.gov
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | (Å) | |
| C=O (ester) | ~1.21 Å | |
| C-O (ester) | ~1.36 Å | |
| S=O (sulfonyl) | ~1.45 Å | |
| C-S (sulfonyl) | ~1.78 Å | |
| C-N (pyridine) | ~1.34 Å | |
| Bond Angles | (°) | |
| O=C-O (ester) | ~124° | |
| C-S-C (sulfonyl) | ~104° | |
| O=S=O (sulfonyl) | ~120° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data beyond fundamental physical constants. aps.org Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP2) fall under this category. nih.gov While DFT is formally an ab initio method, the term is often used to refer to wavefunction-based approaches. These methods are crucial for calculating various one-electron properties, including the molecular electrostatic potential and dipole moment, which are essential for understanding a molecule's interactions. nih.govscirp.org For complex systems, these calculations provide a benchmark for assessing the accuracy of other methods like DFT. aps.orgresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. researchgate.net The MEP is color-coded to indicate different potential regions: red signifies areas of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent regions of intermediate or near-zero potential.
For this compound, an MEP analysis would predict the following:
Negative Regions (Red): Localized primarily on the pyridine (B92270) ring's nitrogen atom and the oxygen atom of the ester's carbonyl group. These sites are the most likely to act as proton acceptors or interact with electrophiles.
Positive Regions (Blue): Distributed around the hydrogen atoms and significantly influenced by the strongly electron-withdrawing methylsulfonyl group. This group enhances the electrophilic character of the pyridine ring.
This analysis is critical for understanding noncovalent interactions, such as hydrogen bonding, and for predicting how the molecule will orient itself when approaching another reactant. researchgate.netd-nb.info
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.ukresearchgate.net
HOMO: Represents the orbital from which an electron is most easily donated (nucleophilic character).
LUMO: Represents the orbital to which an electron is most easily accepted (electrophilic character).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low reactivity, while a small gap indicates a molecule is more prone to electronic transitions and chemical reactions. researchgate.net
In this compound, the electron-withdrawing nature of the sulfonyl and ester groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. rsc.org The HOMO would likely be localized on the pyridine ring, while the LUMO would have significant contributions from the ester and sulfonyl functionalities. rsc.org
Table 2: Representative Frontier Molecular Orbital Energies for a Sulfonyl-Substituted Pyridine System Note: Data is illustrative, based on findings for similar molecular structures, as specific values for this compound are not available in the literature. Energies are typically reported in electron volts (eV). rsc.org
| Molecular Orbital | Energy (eV) | Description |
| LUMO | ~ -1.5 eV | Localized on pyridine ring and electron-withdrawing groups |
| HOMO | ~ -6.0 eV | Localized primarily on the phenyl and iridium components |
| HOMO-LUMO Gap | ~ 4.5 eV | Indicates high kinetic stability |
Conformational Analysis and Energy Landscapes
Conformational analysis involves studying the different spatial arrangements (conformations or rotamers) of a molecule that arise from rotation around its single bonds. lumenlearning.com The goal is to identify the most stable conformers and to map the potential energy landscape that governs the transitions between them. rsc.orgnih.gov
For this compound, the key rotatable bonds are the C-C bond connecting the ester to the ring, the C-O bond of the ester, and the C-S bond of the sulfonyl group. A computational scan of the potential energy surface, by systematically rotating these bonds, can identify the energy minima corresponding to stable conformers. researchgate.net The most stable conformations will be those that minimize steric hindrance, for instance, by orienting the bulky methyl and methoxy (B1213986) groups away from adjacent parts of the molecule. youtube.com
The energy landscape reveals the energy barriers between different conformers, providing insight into the molecule's flexibility at a given temperature.
Spectroscopic Property Prediction and Correlation with Experimental Data
Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure. nih.gov
One of the most common applications is the prediction of vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding intensities can be generated. nih.gov These theoretical frequencies often show excellent agreement with experimental spectra after applying a small scaling factor to account for systematic errors in the computational method.
Table 3: Predicted Key Vibrational Frequencies for this compound Note: These frequencies are based on DFT calculations for molecules with similar functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Ester | C=O Stretch | 1720 - 1740 |
| Sulfonyl | S=O Asymmetric Stretch | 1300 - 1350 |
| Sulfonyl | S=O Symmetric Stretch | 1140 - 1160 |
| Aromatic Ring | C=N/C=C Stretch | 1550 - 1600 |
| Ester | C-O Stretch | 1200 - 1250 |
Theoretical IR and Raman Spectra Prediction
The vibrational properties of this compound can be predicted using computational methods, most commonly Density Functional Theory (DFT). researchgate.netdiva-portal.org Methods like DFT (e.g., using the B3LYP functional with a 6-31G* or higher basis set) are used to calculate the harmonic vibrational frequencies of the molecule's optimized geometry. nih.govscienceopen.com The output provides a list of vibrational modes, their corresponding frequencies (in wavenumbers, cm⁻¹), and their intensities for both Infrared (IR) and Raman spectra. faccts.de
These calculations allow for the assignment of specific spectral bands to the vibrations of distinct functional groups within the molecule. derpharmachemica.com For this compound, key vibrational modes include:
Sulfonyl Group (SO₂): Strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds. Based on related sulfonyl-containing molecules, these are typically predicted in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
Carbonyl Group (C=O): The stretching vibration of the ester's carbonyl group is anticipated to produce a strong IR band, typically calculated in the 1700-1750 cm⁻¹ region.
Pyridine Ring: C-H and C=C/C=N stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹ and in the 1400-1600 cm⁻¹ range, respectively.
Methyl Groups: C-H stretching and bending vibrations from the methyl ester and methylsulfonyl groups would also be present. derpharmachemica.com
The calculated spectra serve as a theoretical benchmark that can be compared against experimental data to confirm the molecule's structure. Scaling factors are often applied to the calculated frequencies to better match experimental values, correcting for anharmonicity and basis set limitations. nih.gov
Table 1: Illustrative Predicted Vibrational Frequencies for this compound This table presents hypothetical data typical for a DFT calculation to illustrate expected results.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|---|
| Aromatic C-H Stretch | Pyridine Ring | 3050 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | -CH₃ | 2950 - 3000 | Medium | Medium |
| C=O Stretch | Ester | 1725 | Strong | Weak |
| Aromatic C=C/C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong | Medium-Strong |
| SO₂ Asymmetric Stretch | Sulfonyl | 1335 | Very Strong | Medium |
| SO₂ Symmetric Stretch | Sulfonyl | 1155 | Very Strong | Medium |
| C-O Stretch | Ester | 1250 | Strong | Weak |
Calculated NMR Chemical Shifts
Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a crucial computational tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (e.g., GIAO-DFT), is widely used to calculate the nuclear magnetic shielding tensors for each atom. mdpi.comnih.gov These tensors are then converted into chemical shifts (δ, in ppm) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, these calculations can predict the ¹H and ¹³C chemical shifts. Key expectations include:
The strong electron-withdrawing nature of the methylsulfonyl group is predicted to significantly influence the electronic environment of the pyridine ring. researchgate.net This would likely cause the adjacent ring protons (at C4 and C6) to be deshielded, shifting them to a higher ppm value in the ¹H NMR spectrum compared to unsubstituted pyridine. nsf.gov
The protons of the methyl group in the sulfonyl moiety would appear as a singlet, as would the protons of the methyl ester group, though at different chemical shifts.
In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring directly bonded to or near the electron-withdrawing sulfonyl and ester groups would be shifted downfield. scilit.com
Comparing calculated shifts with experimental data helps in the definitive assignment of each signal to a specific nucleus in the molecule. researchgate.net
Table 2: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data typical for a GIAO-DFT calculation to illustrate expected results, referenced against TMS.
| Atom Type | Position | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H (Pyridine Ring) | H-3 | ~8.4 |
| H-4 | ~8.6 | |
| H-6 | ~9.2 | |
| ¹H (Methyl Groups) | Ester (-OCH₃) | ~4.0 |
| Sulfonyl (-SO₂CH₃) | ~3.3 | |
| ¹³C (Pyridine Ring) | C-2 | ~148 |
| C-3 | ~125 | |
| C-4 | ~138 | |
| C-5 | ~142 | |
| C-6 | ~152 | |
| ¹³C (Carbonyl) | C=O | ~164 |
| ¹³C (Methyl Groups) | Ester (-OCH₃) | ~53 |
| Sulfonyl (-SO₂CH₃) | ~45 |
Simulated UV-Vis Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. bohrium.comrespectprogram.org This method computes the vertical excitation energies from the ground state to various excited states, along with the oscillator strength (f) of each transition, which relates to the intensity of the absorption band. arxiv.org The results are typically presented as a plot of wavelength (λ_max) versus absorption.
For this compound, TD-DFT calculations can identify the electronic transitions, such as π→π* and n→π* transitions, that are responsible for its UV-Vis absorption. researchgate.net The pyridine ring is the primary chromophore, and its electronic structure is modulated by the electron-withdrawing sulfonyl group and the ester group. Calculations can show how these substituents alter the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption wavelengths. researchgate.netrsc.org Such simulations are valuable for predicting the color of a compound and understanding its photophysical properties. researchgate.netgithub.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum methods like DFT are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the atoms as balls and the bonds as springs, using a force field to describe the potential energy of the system. By solving Newton's equations of motion, MD tracks the trajectory of each atom, providing a view of molecular motion, conformational changes, and intermolecular interactions. mdpi.comjapsonline.com
For this compound, MD simulations could be used to:
Explore its conformational landscape, particularly the rotation around the C-S and C-C single bonds connecting the substituents to the pyridine ring.
Simulate its behavior in different solvents to understand solvation effects and how the molecule interacts with its environment.
In a biological context, MD simulations are essential for studying the stability of the molecule when bound to a protein target, revealing how the complex fluctuates and maintains key binding interactions over time. bohrium.comnih.govtandfonline.com
QSAR (Quantitative Structure-Activity Relationship) Modeling in the Context of Biological Applications
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. ej-chem.orgnih.gov The fundamental principle is that the structural or physicochemical properties of a molecule determine its activity.
In the context of this compound, which could be an intermediate or a member of a library of potential kinase inhibitors, QSAR models are highly relevant. mdpi.comnih.gov The process involves:
Data Set Assembly: A group of structurally related compounds (e.g., various substituted pyridine sulfonamides) with experimentally measured biological activity (like IC₅₀ values against a specific kinase) is collected. rsc.org
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, atom counts) or 3D descriptors (e.g., molecular shape, electrostatic potential fields).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a subset of the most relevant descriptors to the biological activity. nih.govnih.gov
Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets to ensure it is robust and not a result of chance correlation. scienceopen.com
A validated QSAR model can predict the activity of new, unsynthesized compounds like this compound, guiding medicinal chemistry efforts by prioritizing the synthesis of molecules with the highest predicted potency. researchgate.net The model's descriptors can also provide insight into which molecular features (e.g., steric bulk, electronic properties, hydrogen bonding capacity) are crucial for activity. rsc.org
Biological Activity and Structure Activity Relationship Sar Studies of Methyl 5 Methylsulfonyl Picolinate and Its Analogues
In Vitro Biological Screening and Assay Development
Comprehensive searches of scientific databases and literature have not yielded specific public data on the in vitro biological screening of Methyl 5-(methylsulfonyl)picolinate. General methodologies for assessing the biological activity of related compounds, such as picolinates, often involve a variety of assays to determine their effects on biological targets.
Enzyme Inhibition Studies
There is no specific information available in the public domain regarding enzyme inhibition studies conducted on this compound. Picolinic acid and its derivatives, as a broad class of compounds, have been investigated for their inhibitory effects on various enzymes. For instance, some picolinate-containing compounds have been explored as potential herbicides by targeting plant-specific enzymes. However, without direct studies on this compound, its specific enzyme inhibition profile remains uncharacterized.
Receptor Binding Assays
No publicly accessible data from receptor binding assays for this compound could be located. Such assays are crucial for identifying the specific molecular targets of a compound and understanding its mechanism of action. The interaction of a compound with various receptors can elucidate its potential therapeutic applications or toxicological profile.
Cell-Based Assays and Cellular Pathway Modulation
Information regarding the effects of this compound in cell-based assays or its ability to modulate cellular pathways is not available in the reviewed literature. Cell-based assays are instrumental in observing the physiological effects of a compound in a cellular context, providing insights into its potential efficacy and mechanism.
In Vivo Efficacy and Mechanism of Action Studies
As of the current available information, there are no published in vivo efficacy or mechanism of action studies for this compound. Such studies in living organisms are a critical step in the drug discovery and development process to evaluate the therapeutic potential and understand the broader physiological effects of a compound.
Development of Analogues and Derivatives to Elucidate SAR
While the development of analogues is a common strategy to explore the structure-activity relationships of a lead compound, specific research detailing the synthesis and biological evaluation of analogues of this compound has not been identified.
Modifications to the Ester Group
There is no available information on studies involving the modification of the methyl ester group of this compound to investigate its impact on biological activity. Modifying the ester group is a frequent approach in medicinal chemistry to alter a compound's pharmacokinetic and pharmacodynamic properties, such as solubility, stability, and target affinity.
Substitutions on the Pyridine (B92270) Ring
The structural integrity of the pyridine ring is a critical determinant of the biological activity in picolinate (B1231196) derivatives. Structure-activity relationship (SAR) studies on analogous compounds have demonstrated that substitutions on this heterocyclic core can significantly modulate efficacy and selectivity. For instance, in a series of novel 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, the introduction of a substituent at the C5 position of the central pyridine ring was found to be optimal for cyclooxygenase-2 (COX-2) inhibitory activity. nih.gov Specifically, the compound 5-Chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine was identified as a particularly potent and selective COX-2 inhibitor, highlighting the positive impact of a chloro substitution at this position. nih.gov
Similarly, research into picolinic acid-based herbicides, which share the picolinate scaffold, has shown that modifications to the pyridine ring are pivotal. The introduction of pyrazolyl groups at the 6-position of 2-picolinic acid has been explored as a strategy for discovering novel synthetic auxin herbicides. mdpi.com These studies underscore the principle that the pyridine ring is a key pharmacophoric element, and its substitution pattern is a crucial factor in tailoring the biological activity of picolinate compounds.
Alterations of the Methylsulfonyl Moiety
The methylsulfonyl group is a prominent feature in many biologically active molecules, valued for its ability to act as a hydrogen bond acceptor and to influence the physicochemical properties of a compound, such as solubility and metabolic stability. While specific SAR studies on the alteration of the methylsulfonyl moiety in this compound are not extensively detailed in available literature, the functional importance of this group can be inferred from related classes of compounds.
In the context of COX-2 inhibitors, the 4-methylsulfonylphenyl group is a well-established pharmacophore present in several selective inhibitors. nih.gov Its role is often structural, fitting into a specific sub-pocket of the COX-2 enzyme active site. Any alteration, such as replacing the methylsulfonyl group with a different sulfonamide or other electron-withdrawing groups, would be expected to significantly impact the binding affinity and selectivity profile of the molecule. The electronic properties and steric bulk of this moiety are critical for potent and selective enzymatic inhibition.
Target Identification and Validation
Identifying the specific molecular targets of a compound is a crucial step in understanding its mechanism of action and therapeutic potential. For novel compounds like this compound, this process often involves a combination of computational and experimental approaches. Techniques such as chemical proteomics can be employed to identify unknown targets within complex biological systems. mdpi.com
While the specific protein targets for this compound are not definitively established in the public domain, related picolinamide-containing compounds have been investigated as potential anticancer agents, suggesting that their targets may lie within pathways critical for cancer cell proliferation and survival. nih.gov For instance, in the development of new herbicides based on the picolinate structure, the auxin-signaling F-box protein 5 (AFB5) has been identified as a key receptor through molecular docking analyses. mdpi.com This highlights that the picolinate scaffold can interact with specific protein targets to elicit a biological response. Further research is necessary to elucidate the precise molecular interactome of this compound.
Potential Therapeutic Areas and Disease Indications
The structural motifs present in this compound suggest its potential utility across several therapeutic areas, including oncology, inflammation, and infectious diseases.
Antineoplastic Agents
Derivatives of picolinic acid have garnered attention for their potential as anticancer agents. nih.gov The development of novel N-methylpicolinamide-bearing hybrids is an active area of research in medicinal chemistry, aiming to produce less toxic and more effective anticancer drugs. nih.gov Although direct evidence for this compound is limited, the broader class of picolinamide-containing heterocyclic compounds has shown promise. nih.gov Furthermore, metal complexes based on 5-nitropicolinic acid have been tested against various tumor cell lines, including melanoma, colon, and liver cancer models, demonstrating the potential of the substituted picolinate scaffold in oncology. rsc.org
Anti-inflammatory and Analgesic Research
The methylsulfonyl moiety is a key component of several anti-inflammatory drugs. nih.gov The compound's structural relationship to selective COX-2 inhibitors suggests a potential mechanism for anti-inflammatory activity. nih.gov COX enzymes are key mediators of inflammation and pain, and their inhibition is a well-established therapeutic strategy. The methylsulfonylmethane (MSM) component, while a different molecule, is known to have anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators like nitric oxide and prostaglandin (B15479496) E2, and downregulating NF-κB signaling. nih.gov This suggests that the methylsulfonyl group within a larger molecule could contribute to anti-inflammatory properties. Studies on metal-complexes of 5-nitropicolinic acid have also shown promising anti-inflammatory activity in cellular models. rsc.org
Antimicrobial Applications
There is an indication that this compound may have applications in treating microbial infections. Commercial suppliers list the compound as potentially having antimicrobial properties, including roles as an antibiotic or antifungal agent. fluorochem.co.uk This is supported by broader research on related chemical structures. For example, various derivatives of nicotinic acid, a structural isomer of picolinic acid, have been found to possess antimicrobial activity. mdpi.com Additionally, studies on other heterocyclic compounds containing sulfur, such as methylsulfanyl-triazoloquinazoline derivatives, have revealed moderate to good antimicrobial activity against a range of bacteria. nih.gov These findings suggest that a systematic evaluation of this compound against various bacterial and fungal strains is warranted.
Neuroprotective Agents
There is currently no publicly available scientific literature that investigates or reports on the neuroprotective properties of this compound or its direct analogues. Extensive searches for data on the efficacy of this compound in models of neurodegenerative diseases, such as Alzheimer's, Parkinson's, or amyotrophic lateral sclerosis, yielded no relevant results. Consequently, there are no research findings, data tables, or detailed studies to present regarding its potential as a neuroprotective agent.
While broader classes of compounds containing pyridine or sulfone moieties have been explored for various biological activities, a direct link to the neuroprotective potential of the specific structure of this compound has not been established in the reviewed literature.
Other Emerging Biological Activities
Similarly, a thorough review of scientific databases and publications did not reveal any studies focused on other emerging biological activities of this compound. Research into potential applications in areas such as oncology, inflammation, or infectious diseases for this specific compound or its immediate derivatives appears to be absent from the current body of scientific knowledge. Therefore, no data on other biological activities can be provided.
Mechanistic Insights into Biological Interactions
Given the lack of studies on the biological activities of this compound, there is correspondingly no information available regarding its mechanism of action. Investigations into its potential molecular targets, binding interactions, or effects on cellular pathways have not been reported. As such, any discussion on the mechanistic insights into its biological interactions would be purely speculative and would not adhere to the required standards of scientific accuracy.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
A primary focus of current research is the development of more efficient and environmentally friendly methods for synthesizing methyl 5-(methylsulfonyl)picolinate. Traditional synthesis often requires multiple steps and harsh conditions. Future approaches are geared towards catalytic processes, continuous flow chemistry, and the use of greener solvents to improve sustainability and reduce costs.
Recent studies have explored the synthesis of related picolinate (B1231196) derivatives, which can inform new strategies for this compound. For instance, the synthesis of methyl 6-(methylsulfonyl)picolinate involves reacting picolinic acid derivatives with methylsulfonyl chloride. smolecule.com This suggests that similar strategies could be optimized for the 5-substituted isomer. Furthermore, the development of synthetic routes for complex picolinic acid derivatives, such as those used in the creation of intermediates for pharmaceuticals, highlights the growing toolbox available to chemists. google.com These advanced methods, including palladium-catalyzed couplings and ring-forming reactions, could be adapted to create more efficient pathways to this compound. nih.gov
A key area of development is the use of continuous flow processes, which can offer better control and safety for chemical reactions. beilstein-journals.org Additionally, research into sustainable synthetic protocols, such as those utilizing readily available starting materials like cinnamic acid and nicotinic acid derivatives, points towards a future of more eco-friendly chemical production. nih.govresearchgate.net
Table: Emerging Synthetic Strategies
| Synthetic Approach | Potential Advantages |
| Catalytic Cross-Coupling | High efficiency and selectivity in forming the carbon-sulfur bond. |
| Flow Chemistry | Improved safety, scalability, and process control. |
| Biocatalysis | Use of enzymes for highly specific and sustainable transformations. |
Exploration of Untapped Reactivity Profiles of the Compound
The chemical behavior of this compound is largely influenced by the electron-withdrawing nature of the methylsulfonyl group and the picolinate ring. While its role as a building block in certain reactions is known, its full reactive potential remains to be explored.
Future research will likely investigate the compound's participation in a wider range of chemical transformations. The sulfonyl group is known to influence the electronic properties of molecules, which can lead to unique reactivity. rsc.orgacs.org For example, studies on related sulfonyl-containing compounds have shown their utility in creating complex molecules with specific functions. rsc.org Understanding how the methylsulfonyl group in this compound directs reactions will be crucial. This includes exploring its potential in cycloaddition reactions and as a precursor for other functional groups. ntu.edu.sg The reactivity of the picolinate portion of the molecule also offers opportunities for creating diverse chemical structures. nih.gov
Advanced Drug Design and Discovery Strategies Incorporating this compound
The structural elements of this compound are highly relevant to medicinal chemistry. The sulfonyl group is a common feature in many drugs, and the picolinate structure is a known pharmacophore. lookchem.com The combination of these features in one molecule makes it a valuable building block for developing new therapeutic agents. lookchem.com
The "magic methyl" effect, where the addition of a methyl group can dramatically improve a drug's properties, is a well-documented phenomenon in drug discovery. juniperpublishers.comnih.gov The methyl group in this compound could play a similar role in optimizing drug candidates. The compound can serve as a key intermediate in the synthesis of more complex, biologically active molecules. lookchem.comamericanchemicalsuppliers.com For instance, it has been explored for its potential anti-inflammatory and analgesic properties in preclinical studies. lookchem.com
Advanced strategies are now using this compound in structure-based drug design. Its ability to interact with biological targets makes it a prime candidate for developing new treatments for a variety of conditions, including cardiovascular diseases. nih.gov
Development of Advanced Materials with Tunable Properties
The distinct electronic and structural characteristics of this compound make it a promising component for creating advanced materials. The polar sulfonyl group and the aromatic picolinate ring can impart desirable optical, electronic, and thermal properties to new materials. bldpharm.com
Future research will likely focus on incorporating this molecule into polymers and metal-organic frameworks (MOFs). In polymers, the sulfonyl group can enhance thermal stability and influence other material properties. In MOFs, the picolinate can act as a linker to create porous materials for applications like gas storage and catalysis. The ability to modify the structure of this compound allows for the creation of materials with tailored properties. bldpharm.com
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Biology
The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the discovery and development of new molecules. nih.govijsetpub.com These technologies can predict the properties, reactivity, and biological activity of chemical compounds, significantly speeding up the research process. nih.govresearchgate.netresearchgate.net
For this compound, AI and ML can be used to:
Predict the outcomes of new reactions. ijsetpub.com
Identify the most efficient synthetic routes. nih.gov
Screen for potential biological targets. nih.govresearchgate.net
This predictive capability can reduce the reliance on time-consuming and expensive experimental work. researchgate.net As more data on this compound and its derivatives are generated, the accuracy of these computational models will improve, opening new avenues in predictive chemistry and biology. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Methyl 5-(methylsulfonyl)picolinate, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or oxidation of precursor compounds (e.g., methyl picolinate derivatives). Key factors include solvent selection (polar aprotic solvents like DMF or acetonitrile), temperature control (60–100°C), and catalyst use (e.g., Pd for cross-coupling). Yield optimization may require iterative adjustments to stoichiometry and reaction time . For purity, column chromatography or recrystallization in ethanol/water mixtures is recommended .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions (e.g., methylsulfonyl group at C5) and confirm ester functionality .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O bonds observed in analogous sulfonylpyridines) .
- IR Spectroscopy : Confirms carbonyl (C=O) and sulfonyl (S=O) stretching frequencies (~1700 cm and ~1150 cm, respectively) .
Q. What are the key considerations for ensuring reproducibility in synthesis across laboratories?
- Methodological Answer : Standardize protocols for moisture-sensitive steps (e.g., use of anhydrous solvents, inert atmosphere) and document reaction parameters (e.g., heating rate, stirring efficiency). Cross-validate analytical data with multiple techniques (NMR, HPLC) and share raw spectral data for peer verification .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., deshielding effects due to sulfonyl groups) may arise from solvent interactions or crystal packing. Validate computational models (DFT or MD simulations) with experimental X-ray data to refine parameters. Cross-check with solid-state NMR if crystallography is unavailable .
Q. What strategies elucidate the compound’s reactivity in nucleophilic substitution reactions, considering steric hindrance from the methylsulfonyl group?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., methyl 5-bromopicolinate) to quantify steric effects .
- Computational Modeling : Use molecular docking to predict transition-state geometries and identify steric clashes .
- Substituent Screening : Test nucleophiles of varying bulkiness (e.g., amines vs. thiols) to map steric tolerance .
Q. What in vitro models are appropriate for studying biological interactions of this compound?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates to probe inhibition of sulfotransferases or cytochrome P450 enzymes, given the sulfonyl group’s electron-withdrawing properties .
- Cell-Based Models : Prioritize HEK293 or HepG2 cells for cytotoxicity screening, with dose-response curves to assess IC values .
Notes
- Contradictions in Evidence : While sulfonyl groups are generally electron-withdrawing (reducing reactivity in electrophilic substitutions), notes unexpected activity in thiophene derivatives, suggesting context-dependent behavior.
- Methodological Gaps : Limited data on environmental stability (e.g., hydrolysis rates) necessitates accelerated aging studies under varied pH/temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
